molecular formula C12H14O3 B7798235 Ethyl 3-(4-methoxyphenyl)prop-2-enoate

Ethyl 3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B7798235
M. Wt: 206.24 g/mol
InChI Key: DHNGCHLFKUPGPX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C12H14O3 . It is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of aromatic compounds and play a crucial role in the growth and development of plants .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-methoxyphenyl)prop-2-enoate is characterized by a conjugated system involving a phenyl ring, a prop-2-enoate group, and a methoxy group . The molecule is almost planar, with an average deviation of the C and O atoms from the least-squares plane of 0.146 (4)A . The geometry about the C=C bond is trans . The phenyl ring and -COOCH3 group are twisted with respect to the double bond by 9.3 (3) and 5.6 (5) degree, respectively .


Physical And Chemical Properties Analysis

Ethyl 3-(4-methoxyphenyl)prop-2-enoate has a molecular weight of 206.24 g/mol . It has a XLogP3 value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 206.094294304 g/mol . The topological polar surface area is 35.5 Ų .

Scientific Research Applications

  • N⋯π and O⋯π Interactions

    Ethyl 3-(4-methoxyphenyl)prop-2-enoate is involved in rare N⋯π and O⋯π interactions, contributing to unique crystal packing structures. This reveals its potential in crystal engineering and understanding molecular interactions (Zhang, Wu, & Zhang, 2011).

  • C⋯π Interaction

    The compound exhibits an unusual non-hydrogen bond type C⋯π interaction, a finding that is significant for understanding electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

  • Synthesis of Unnatural α-Amino Acid Derivatives

    It has been used in the synthesis of highly substituted unnatural α-amino esters, demonstrating its utility in organic synthesis and pharmaceutical research (Hopkins & Malinakova, 2007).

  • Crystal Structure Analysis

    The compound's crystal structure was analyzed, providing insights into its molecular geometry and potential applications in material science and crystallography (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

  • Surface Enhanced Raman Spectra

    Studies on its surface geometry using SERS spectra offer insights into molecular adsorption and orientation, relevant for surface chemistry and sensor technology (Sajan, Joe, Jayakumar, & Zaleski, 2008).

  • Vibrational Spectral Studies

    Its vibrational spectral analysis suggests potential applications in non-linear optics due to charge-transfer interactions and polarization effects (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGCHLFKUPGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862787
Record name Ethyl 4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-(4-methoxyphenyl)acrylate

CAS RN

1929-30-2
Record name Ethyl p-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1929-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with ethyl acetate in step (a); ethyl p-methoxycinnamate is formed in step (b) and ethyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KS Avetisyan, LK Galstyan - Russian Journal of Organic Chemistry, 2013 - Springer
It is known that compounds containing a γ-lactone ring exhibit a broad spectrum of biological activity [1]. In order to obtain new γ-lactone derivatives containing other pharmacophoric …
Number of citations: 1 link.springer.com
L Zhou, L Wang - Synthesis, 2006 - thieme-connect.com
A functionalized ionic liquid, 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEmim][BF 4]), was found to be as an efficient and recyclable reaction medium for palladium-…
Number of citations: 33 www.thieme-connect.com
H Qudsi - 2014 - repository.uinjkt.ac.id
Isolasi senyawa etil p-metoksisinamat dari Kencur (Kaempferia galanga L) telah dilakukan melalui maserasi dengan pelarut n-heksan dan menghasilkan rendemen sebesar 2,564 %. …
Number of citations: 4 repository.uinjkt.ac.id

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